2-Ethylsulfanyl-5-nitrobenzooxazole

Description

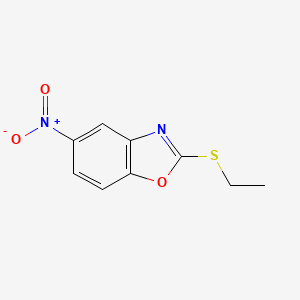

2-Ethylsulfanyl-5-nitrobenzooxazole is a benzoxazole derivative characterized by a nitro (-NO₂) substituent at position 5 and an ethylsulfanyl (-SCH₂CH₃) group at position 2 of the fused benzoxazole ring. Benzoxazole derivatives are renowned for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities . The ethylsulfanyl moiety contributes to lipophilicity, which may influence membrane permeability and bioavailability.

Properties

Molecular Formula |

C9H8N2O3S |

|---|---|

Molecular Weight |

224.24 g/mol |

IUPAC Name |

2-ethylsulfanyl-5-nitro-1,3-benzoxazole |

InChI |

InChI=1S/C9H8N2O3S/c1-2-15-9-10-7-5-6(11(12)13)3-4-8(7)14-9/h3-5H,2H2,1H3 |

InChI Key |

FRUONTASXOVPNT-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=NC2=C(O1)C=CC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Ethylsulfanyl-5-nitrobenzooxazole with structurally or functionally related benzoxazole and heterocyclic derivatives discussed in the literature.

Table 1: Structural and Functional Comparison

Key Comparative Analysis:

Structural Features: this compound lacks the tetrazole or thiazolidinone moieties present in compounds like 3 or 11/12. Its nitro and ethylsulfanyl groups contrast with the tetrazole-amino and thiazolidinone functionalities, which are known to enhance hydrogen-bonding and target interactions .

Pharmacological Activities: Compound 3 exhibits broad-spectrum antibacterial and anti-inflammatory activities due to the tetrazole ring, which is associated with nitrogen-rich heterocyclic bioactivity . Thiazolidinone derivatives (11,12) show enhanced anti-inflammatory properties attributed to the thiazolidinone ring’s ability to modulate enzymatic pathways (e.g., COX inhibition) . The absence of this moiety in this compound suggests divergent mechanisms of action.

Synthetic Complexity: The synthesis of Compound 3 involves multi-step reactions, including azide cycloaddition and esterification .

Electronic Effects :

- The nitro group in this compound creates a strong electron-deficient aromatic system, which may increase susceptibility to nucleophilic attack or redox interactions. This contrasts with the electron-rich tetrazole ring in Compound 3 , which participates in dipole-dipole interactions with biological targets .

Research Implications and Limitations

While the evidence highlights the pharmacological versatility of benzoxazole hybrids, direct data on this compound remain scarce. Future studies should prioritize:

- Comparative bioactivity assays against pathogens or cancer cell lines.

- Computational modeling to predict binding affinities relative to tetrazole or thiazolidinone analogs.

- Synthetic optimization to improve yield and purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.